molecular formula C32H46N4O10S B8104281 Sulfo DBCO-PEG4-Amine

Sulfo DBCO-PEG4-Amine

Cat. No.: B8104281
M. Wt: 678.8 g/mol
InChI Key: BOPJDTDWWVNXTR-UHFFFAOYSA-N
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Description

Sulfo DBCO-PEG4-Amine is a water-soluble, carboxyl-reactive building block with an extended polyethylene glycol spacer arm. This compound is commonly used in copper-free Click Chemistry reactions, which are essential for bioconjugation and labeling applications. The hydrophilic sulfonated spacer arm significantly enhances the water solubility of dibenzocyclooctyne derivatized molecules, providing a long and flexible connection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo DBCO-PEG4-Amine can be synthesized through a series of chemical reactions involving the derivatization of carboxyl groups or activated esters (such as N-hydroxysuccinimide esters) with the dibenzocyclooctyne moiety. The reaction typically involves the use of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to form a stable amide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the final product through techniques such as high-performance liquid chromatography and lyophilization to obtain a stable, dry powder form .

Chemical Reactions Analysis

Types of Reactions

Sulfo DBCO-PEG4-Amine primarily undergoes substitution reactions, particularly in the context of Click Chemistry. The dibenzocyclooctyne moiety reacts with azide-functionalized compounds or biomolecules without the need for a copper catalyst, resulting in a stable triazole linkage .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are stable triazole-linked conjugates, which are widely used in bioconjugation and labeling applications .

Mechanism of Action

Sulfo DBCO-PEG4-Amine exerts its effects through the formation of stable triazole linkages via copper-free Click Chemistry. The dibenzocyclooctyne moiety reacts with azide-functionalized compounds, resulting in a highly specific and efficient conjugation process. This mechanism is particularly advantageous in biological systems, where the absence of copper eliminates potential cytotoxicity and side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo DBCO-PEG4-Amine stands out due to its hydrophilic sulfonated spacer arm, which greatly enhances water solubility and provides a long, flexible connection. This feature makes it particularly suitable for aqueous bioconjugation applications, where solubility and stability are critical .

Properties

IUPAC Name

3-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-[[3-(11,12-dihydro-6H-benzo[c][1]benzazocin-5-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,9-24,33H2,(H,34,39)(H,35,37)(H,40,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPJDTDWWVNXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(CC3=CC=CC=C31)C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCN)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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